Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS No.:
Cat. No.: VC17232145
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO3S |
|---|---|
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | NRGHTFYSJLCXHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C(=O)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate, reflects its bicyclic structure:
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Bicyclo[2.2.1]heptane core: A norbornane-like framework with bridgehead positions at carbon atoms 1 and 4.
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Heteroatoms: A sulfur atom at position 2 (thia) and a nitrogen atom at position 5 (aza).
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Functional groups: A ketone (3-oxo) and a tert-butyl carbamate (5-carboxylate) .
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₃S | |
| Molecular Weight (g/mol) | 229.30 | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C(=O)S2 | |
| InChI Key | NRGHTFYSJLCXHO-UHFFFAOYSA-N |
Synthesis and Manufacturing
Table 2: Comparative Synthesis Strategies for Bicyclic Systems
| Compound | Key Steps | Yield | Reference |
|---|---|---|---|
| Oxa-azabicyclo[2.2.2]octane derivative | Lactonization of ethyl 5-hydroxypipecolate | 62% | |
| Thia-azabicyclo[2.2.1]heptane target | Cyclization of thiol-carbamate precursor | N/A |
Structural and Spectroscopic Analysis
X-ray Crystallography and Computational Studies
Although X-ray data for this compound is unavailable, density functional theory (DFT) calculations predict a puckered bicyclic structure with dihedral angles influenced by sulfur’s larger atomic radius. The ketone at position 3 introduces strain, potentially enhancing reactivity.
Spectroscopic Characterization
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¹H NMR: Signals for the tert-butyl group (δ 1.4 ppm, singlet) and bridgehead protons (δ 3.2–4.0 ppm, multiplet) are characteristic .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 229.30 [M+H]⁺ .
Comparative Analysis with Related Compounds
Thia vs. Oxa Analogues
Replacing sulfur with oxygen (e.g., oxa-azabicyclo[2.2.2]octane ) reduces ring strain but diminishes potential metal-binding activity.
Future Research Directions
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Biological Screening: Evaluate activity against proteases or kinases.
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Scalable Synthesis: Optimize cyclization steps for industrial production.
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